Cas no 1897340-96-3 (1-(3-Bromo-2,4-difluorophenyl)ethanol)
1-(3-Bromo-2,4-difluorophenyl)ethanol Chemical and Physical Properties
Names and Identifiers
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- 1-(3-Bromo-2,4-difluorophenyl)ethanol
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- Inchi: 1S/C8H7BrF2O/c1-4(12)5-2-3-6(10)7(9)8(5)11/h2-4,12H,1H3
- InChI Key: DVXYQJFXKOQYCH-UHFFFAOYSA-N
- SMILES: C(C1C=CC(F)=C(Br)C=1F)(O)C
1-(3-Bromo-2,4-difluorophenyl)ethanol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR022KV7-500mg |
1-(3-Bromo-2,4-difluorophenyl)ethanol |
1897340-96-3 | 95% | 500mg |
$293.00 | 2025-02-13 | |
| Aaron | AR022KV7-1g |
1-(3-Bromo-2,4-difluorophenyl)ethanol |
1897340-96-3 | 95% | 1g |
$390.00 | 2025-02-13 |
1-(3-Bromo-2,4-difluorophenyl)ethanol Related Literature
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Dongjia Han,Bing Xue,Juan Du,Tomohiro Miyatake,Hitoshi Tamiaki,Xin Xing,Wei Yuan,Yanyan Li Phys. Chem. Chem. Phys., 2016,18, 24252-24260
Additional information on 1-(3-Bromo-2,4-difluorophenyl)ethanol
Introduction to 1-(3-Bromo-2,4-difluorophenyl)ethanol (CAS No. 1897340-96-3)
1-(3-Bromo-2,4-difluorophenyl)ethanol, identified by its CAS number CAS No. 1897340-96-3, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to a class of molecules that exhibit intriguing structural and functional properties, making it a valuable subject of study in synthetic chemistry and drug development.
The molecular structure of 1-(3-Bromo-2,4-difluorophenyl)ethanol consists of a benzene ring substituted with bromine and fluorine atoms at specific positions, coupled with an ethanol side chain. This arrangement imparts unique electronic and steric characteristics to the molecule, which are highly relevant in medicinal chemistry. The presence of both bromine and fluorine atoms makes it a versatile intermediate for further chemical modifications, enabling the synthesis of more complex derivatives.
In recent years, there has been growing interest in the development of novel pharmaceutical agents that target specific biological pathways. The compound 1-(3-Bromo-2,4-difluorophenyl)ethanol has emerged as a promising candidate in this context. Its structural features suggest potential applications in the design of small-molecule inhibitors and modulators. For instance, the bromine atom can serve as a handle for cross-coupling reactions, while the fluorine atoms can enhance metabolic stability and binding affinity to biological targets.
One of the most compelling aspects of 1-(3-Bromo-2,4-difluorophenyl)ethanol is its role in the synthesis of biologically active compounds. Researchers have leveraged its framework to develop molecules with therapeutic potential in various disease areas. Notably, studies have explored its utility in creating inhibitors for enzymes involved in cancer metabolism. The unique electronic properties induced by the halogen substituents allow for precise tuning of binding interactions with protein targets, leading to high selectivity and efficacy.
The pharmaceutical industry has been particularly keen on exploring halogenated aromatic compounds due to their broad spectrum of biological activities. The combination of bromine and fluorine in 1-(3-Bromo-2,4-difluorophenyl)ethanol provides an ideal platform for such investigations. These elements not only enhance the molecule's reactivity but also contribute to its pharmacokinetic profile, including improved solubility and bioavailability.
Recent advancements in computational chemistry have further facilitated the study of 1-(3-Bromo-2,4-difluorophenyl)ethanol. Molecular modeling techniques allow researchers to predict how this compound interacts with biological targets at an atomic level. This has led to the identification of novel drug candidates that were previously inaccessible through traditional experimental methods. The integration of computational tools with synthetic chemistry has accelerated the drug discovery process significantly.
In addition to its pharmaceutical applications, 1-(3-Bromo-2,4-difluorophenyl)ethanol has found utility in materials science. Its unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices. The ability to fine-tune its electronic characteristics through structural modifications opens up possibilities for developing advanced materials with tailored functionalities.
The synthesis of 1-(3-Bromo-2,4-difluorophenyl)ethanol involves multi-step organic reactions that highlight the ingenuity of modern synthetic methodologies. Key steps include halogenation reactions, cross-coupling processes, and functional group transformations. Each step is meticulously designed to introduce the desired substituents while maintaining high yields and purity. The synthetic strategies employed provide valuable insights into how complex molecules can be constructed from simpler precursors.
The safety and handling of 1-(3-Bromo-2,4-difluorophenyl)ethanol are critical considerations in its application. While it is not classified as a hazardous material under standard regulations, proper laboratory protocols must be followed to ensure safe handling. This includes using appropriate personal protective equipment (PPE) and working in well-ventilated areas. Storage conditions should also be optimized to prevent degradation and maintain stability.
The environmental impact of using 1-(3-Bromo-2,4-difluorophenyl)ethanol is another important factor to consider. Efforts are ongoing to develop greener synthetic routes that minimize waste and reduce environmental footprint. Innovations such as catalytic processes and solvent-free reactions are being explored to make the production of this compound more sustainable.
In conclusion, 1-(3-Bromo-2,4-difluorophenyl)ethanol (CAS No. 1897340-96-3) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features enable diverse applications ranging from drug development to advanced material design. As research continues to uncover new uses for this molecule, its importance in science and industry is likely to grow even further.
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